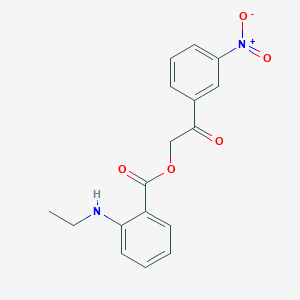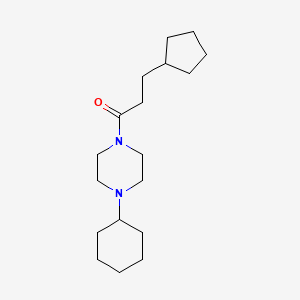
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate, also known as NPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. NPEB belongs to the class of benzamide derivatives and is known to exhibit various biochemical and physiological effects in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate involves its binding to the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has been shown to enhance the activity of the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. It also inhibits the activity of the JNK signaling pathway, which is known to promote apoptosis and inflammation.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the release of neurotransmitters such as glutamate and acetylcholine, leading to the modulation of synaptic transmission and plasticity. 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has also been found to exhibit neuroprotective effects against various insults such as oxidative stress and excitotoxicity. In addition, it has been shown to exhibit anti-inflammatory effects by modulating the activity of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has several advantages as a research tool, including its high affinity and selectivity towards the sigma-1 receptor, its ability to modulate various downstream signaling pathways, and its neuroprotective and anti-inflammatory effects. However, there are also some limitations associated with the use of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate in lab experiments, including its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for the research on 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate. One potential application is the development of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate-based drugs for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is the elucidation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate, which could lead to the identification of novel therapeutic targets. Finally, further studies are needed to evaluate the long-term safety and efficacy of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate involves the reaction of 2-(ethylamino)benzoic acid with 2-(3-nitrophenyl)acetyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate as a yellowish crystalline solid. The purity and yield of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate can be enhanced by further purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit high affinity and selectivity towards the sigma-1 receptor, which is known to play a crucial role in various physiological processes such as pain perception, neuroprotection, and inflammation. 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic transmission and plasticity.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-18-15-9-4-3-8-14(15)17(21)24-11-16(20)12-6-5-7-13(10-12)19(22)23/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWBEALQUIUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)

![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)

![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)
![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)